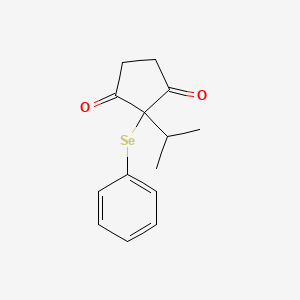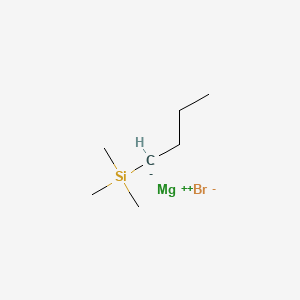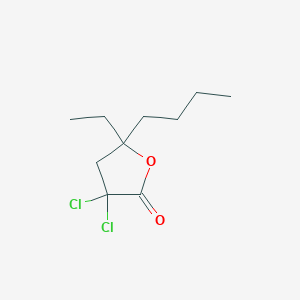
5-Butyl-3,3-dichloro-5-ethyloxolan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Butyl-3,3-dichloro-5-ethyloxolan-2-one is an organic compound with a unique structure that includes a five-membered oxolane ring substituted with butyl, ethyl, and dichloro groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Butyl-3,3-dichloro-5-ethyloxolan-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of butyl and ethyl-substituted precursors with dichlorinating agents to form the desired oxolane ring. The reaction conditions often include the use of solvents such as dichloromethane and catalysts to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent product quality and yield. The process typically includes steps such as precursor preparation, cyclization, and purification through distillation or recrystallization.
Analyse Des Réactions Chimiques
Types of Reactions
5-Butyl-3,3-dichloro-5-ethyloxolan-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of less chlorinated or dechlorinated products.
Substitution: The dichloro groups can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions to substitute the dichloro groups.
Major Products Formed
Oxidation: Formation of oxides and hydroxylated derivatives.
Reduction: Formation of partially or fully dechlorinated products.
Substitution: Formation of substituted oxolane derivatives with various functional groups.
Applications De Recherche Scientifique
5-Butyl-3,3-dichloro-5-ethyloxolan-2-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 5-Butyl-3,3-dichloro-5-ethyloxolan-2-one involves its interaction with molecular targets through its functional groups. The dichloro groups can participate in electrophilic interactions, while the oxolane ring provides a stable framework for binding to various receptors or enzymes. The compound’s effects are mediated through pathways involving these molecular interactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5-Butyl-3,3-dichloro-5-methyloxolan-2-one
- 5-Butyl-3,3-dichloro-5-propyloxolan-2-one
- 5-Butyl-3,3-dichloro-5-isopropyloxolan-2-one
Uniqueness
5-Butyl-3,3-dichloro-5-ethyloxolan-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The combination of butyl, ethyl, and dichloro groups on the oxolane ring makes it a versatile compound for various applications, distinguishing it from other similar compounds with different substituents.
Propriétés
Numéro CAS |
89345-04-0 |
|---|---|
Formule moléculaire |
C10H16Cl2O2 |
Poids moléculaire |
239.14 g/mol |
Nom IUPAC |
5-butyl-3,3-dichloro-5-ethyloxolan-2-one |
InChI |
InChI=1S/C10H16Cl2O2/c1-3-5-6-9(4-2)7-10(11,12)8(13)14-9/h3-7H2,1-2H3 |
Clé InChI |
ZJLUEYHCNLKFOJ-UHFFFAOYSA-N |
SMILES canonique |
CCCCC1(CC(C(=O)O1)(Cl)Cl)CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


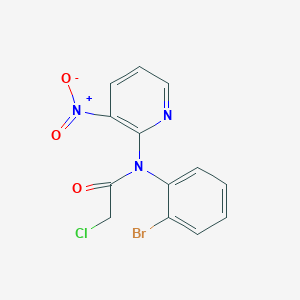
![1-Methyl-4-[(trichloroethenyl)sulfanyl]benzene](/img/structure/B14380053.png)

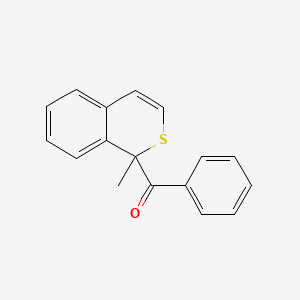
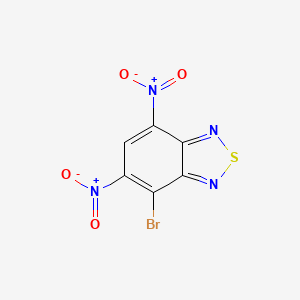
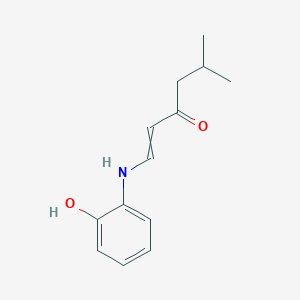

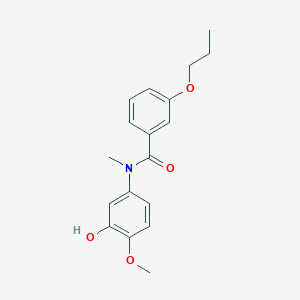
![Spiro[2.5]octan-2-ol](/img/structure/B14380095.png)


![1-Methyl-4-[(2-methyl-2-nonyl-1,3-dioxolan-4-YL)methyl]piperazine](/img/structure/B14380112.png)
